molecular formula C13H11BrO2S B249407 1-(Allylsulfonyl)-4-bromonaphthalene

1-(Allylsulfonyl)-4-bromonaphthalene

Cat. No. B249407
M. Wt: 311.2 g/mol
InChI Key: ZUDFARQFAPHFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allylsulfonyl)-4-bromonaphthalene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a naphthalene derivative with a sulfonyl group and a bromine atom attached to the aromatic ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(Allylsulfonyl)-4-bromonaphthalene is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(Allylsulfonyl)-4-bromonaphthalene has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory and anti-tumor properties, as mentioned earlier. It has also been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress-induced damage. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Allylsulfonyl)-4-bromonaphthalene in lab experiments is its potential as a new drug candidate for the treatment of various diseases. Its anti-inflammatory and anti-tumor properties make it a promising candidate for further development. However, one limitation is the lack of information on its toxicity and pharmacokinetic properties, which need to be studied further before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 1-(Allylsulfonyl)-4-bromonaphthalene. One direction is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of its potential as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Conclusion
1-(Allylsulfonyl)-4-bromonaphthalene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a new drug candidate and its applications in various fields.

Synthesis Methods

1-(Allylsulfonyl)-4-bromonaphthalene can be synthesized using various methods. One of the most common methods is the reaction of 1-naphthol with allylsulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with bromine to obtain the final product. Another method involves the reaction of 1-naphthalene sulfonyl chloride with allyl bromide in the presence of a base such as sodium hydride.

Scientific Research Applications

1-(Allylsulfonyl)-4-bromonaphthalene has been used in various scientific research applications. One of its potential applications is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer and inflammatory disorders. It has also been used as a fluorescent probe for the detection of reactive oxygen species in biological systems.

properties

Product Name

1-(Allylsulfonyl)-4-bromonaphthalene

Molecular Formula

C13H11BrO2S

Molecular Weight

311.2 g/mol

IUPAC Name

1-bromo-4-prop-2-enylsulfonylnaphthalene

InChI

InChI=1S/C13H11BrO2S/c1-2-9-17(15,16)13-8-7-12(14)10-5-3-4-6-11(10)13/h2-8H,1,9H2

InChI Key

ZUDFARQFAPHFTN-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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